3-butyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a pyrazole ring substituted with a butyl group at the third position and an amine group at the fifth position. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex heterocyclic systems .
Mechanism of Action
Target of Action
3-Butyl-1H-pyrazol-5-amine, a derivative of pyrazole, is known to interact with various targets in the body. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
The mode of action of this compound is largely dependent on its structure. Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
Pyrazole derivatives are known to have a wide range of physiological and pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the wide range of physiological and pharmacological activities of pyrazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the specific substituents on the pyrazole ring .
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1H-pyrazol-5-amine can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. For example, the reaction of butylhydrazine with 1,3-diketones under acidic or basic conditions can yield the desired pyrazole derivative .
Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with excellent functional group tolerance . Additionally, the condensation of ketones, aldehydes, and hydrazine monohydrochloride followed by in situ oxidation can also produce pyrazoles in good yields .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. One-pot, three-component procedures that include the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes are commonly employed . These methods offer high yields and are suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include pyrazole N-oxides, pyrazolines, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-butyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine
- 5-Amino-3-phenethylaminopyrazole
Uniqueness
3-butyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for different synthetic and biological contexts .
Properties
IUPAC Name |
5-butyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4H2,1H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEIWKYPWDZGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56367-26-1 |
Source
|
Record name | 3-butyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.